Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-chlorobenzoyl group at position 7 and a 2,4-dimethoxyphenyl substituent at position 2. Its structural complexity allows for tunable electronic properties, making it relevant for studies in fluorescence and molecular recognition .
Properties
CAS No. |
302912-90-9 |
|---|---|
Molecular Formula |
C25H21ClN2O5 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H21ClN2O5/c1-4-33-25(30)19-12-22(24(29)15-5-7-16(26)8-6-15)28-14-27-20(13-21(19)28)18-10-9-17(31-2)11-23(18)32-3/h5-14H,4H2,1-3H3 |
InChI Key |
QROFWYGXMYNHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Cyclization
The pyrrolopyrimidine core is often synthesized through Knoevenagel condensation, as demonstrated in studies of analogous compounds. For this target molecule, ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane under basic conditions to form an intermediate ethyl 2-cyano-4,4-diethoxybutanoate. Cyclization with ammonia or amines (e.g., benzylamine) generates the pyrrolo[1,2-c]pyrimidine skeleton. Key conditions include:
This method achieves yields of 65–75% for the core structure, with HPLC purity >99% after recrystallization.
Functionalization of the Pyrrolopyrimidine Core
Introduction of the 4-Chlorobenzoyl Group
The 4-chlorobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. A preferred method involves reacting the pyrrolopyrimidine core with 4-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.
Coupling of the 2,4-Dimethoxyphenyl Substituent
The 2,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling. The core is first brominated at the 3-position using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with 2,4-dimethoxyphenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ in a mixed solvent system (toluene/ethanol/water).
-
Yield : 60–65% after HPLC purification.
One-Pot Multi-Component Synthesis
Sequential Cyclization and Functionalization
A streamlined approach combines core formation and functionalization in a single reactor. Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, and 4-chlorobenzoyl chloride are reacted sequentially under microwave irradiation.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Cyclization | Core formation → Acylation → Coupling | 65–75 | >99.5 | High purity, scalable | Multi-step, time-intensive |
| Suzuki Coupling | Bromination → Pd-catalyzed coupling | 60–65 | 98–99 | Regioselective, modular | Requires inert atmosphere |
| One-Pot Microwave | Sequential reactions | 55–60 | 98.5 | Rapid, energy-efficient | Lower yield, specialized equipment |
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization:
-
Conditions : 1 M NaOH (aq.), reflux, 12 hours.
-
Product : 7-(4-Chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylic acid.
-
Yield : ~85% (isolated via acid precipitation).
Electrophilic Aromatic Substitution
The pyrrolo[1,2-c]pyrimidine core undergoes regioselective electrophilic substitutions. DFT studies indicate preferential reactivity at the C7 position due to enhanced electron density from adjacent heteroatoms :
Cross-Coupling Reactions
The 4-chlorobenzoyl moiety participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Cross-Coupling
-
Substrate : 4-Chlorobenzoyl group.
-
Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 80°C, 24 hrs.
-
Product : 7-(4-Arylbenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate.
-
Yield : 60–92% depending on the boronic acid.
Ullmann Coupling
-
Substrate : Halogenated derivatives (e.g., 7-bromo).
-
Product : 7-Aryl-substituted analogs.
Demethylation of Methoxy Groups
The 2,4-dimethoxyphenyl group undergoes selective demethylation under acidic conditions:
-
Conditions : BBr₃, CH₂Cl₂, −78°C → RT, 6 hrs.
-
Product : 3-(2-Hydroxy-4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine derivative.
-
Yield : 70%.
Cyclization and Annulation Reactions
The compound serves as a precursor for fused heterocycles:
-
Intramolecular Cyclization : Under basic conditions (K₂CO₃, DMF, 120°C), the ethyl ester and benzoyl groups facilitate annulation to form tetracyclic systems.
-
Product : Pyrrolo[1,2-c]pyrimidine-fused quinazolinone.
-
Yield : 50%.
Catalytic Hydrogenation
-
Substrate : Nitro or halogenated derivatives.
-
Product : Corresponding amine or dehalogenated analogs.
Mechanistic Insights
-
Regioselectivity in Electrophilic Substitution : DFT calculations (M06-2x/6-311++G(2df,2pd)) show the C7 position is kinetically favored due to lower activation energy (ΔG‡ = 3.23 kcal/mol for C5 vs. 0.00 kcal/mol for C7) .
-
Steric Effects : Bulky substituents at C3 (2,4-dimethoxyphenyl) hinder reactions at adjacent positions.
Comparative Reactivity Table
| Position | Reactivity | Dominant Factor |
|---|---|---|
| C5 | Moderate | Electron-deficient (ester) |
| C7 | High | Electron-rich (pyrrole N) |
| C3 | Low | Steric hindrance |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further development in therapeutic applications:
- Anticancer Activity : Research indicates that pyrrolopyrimidine derivatives, including this compound, have shown promising anticancer effects. The presence of electron-withdrawing groups like chlorine enhances its efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting that ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate may also exhibit such properties .
- Anticonvulsant Properties : Some derivatives of pyrrolopyrimidine have been evaluated for their anticonvulsant activities. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl rings can enhance the anticonvulsant effects, indicating that this compound might possess similar potential .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- A study published in MDPI highlighted the synthesis and evaluation of various thiazole-pyridine hybrids for anticancer activity. The results indicated that modifications in the structural framework could lead to improved efficacy against specific cancer types .
- Another research article from PMC discussed the development of COX-II inhibitors based on pyrrolopyrimidine structures. The findings suggested that such compounds could serve as effective anti-inflammatory agents while also possessing anticancer properties .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzoyl group, phenyl ring, or ester moiety. These variations significantly influence physicochemical properties, reactivity, and functional performance. Below is a detailed comparison:
Substituent-Driven Differences in Fluorescence Properties
Key Insight : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance fluorescence by stabilizing excited states, while bulky substituents (e.g., bromine) may reduce quantum yields .
Structural and Physicochemical Comparisons
Key Insight : The target compound’s 2,4-dimethoxyphenyl group may confer unique solubility and steric effects compared to analogs with single methoxy or brominated substituents .
Research Findings and Functional Implications
- Fluorescence Applications : Compounds with 3,4-dimethoxybenzoyl and biphenylyl groups (e.g., quantum yield = 55%) demonstrate superior performance in fluorescent sensors, suggesting that the target compound’s 2,4-dimethoxy configuration might offer a balance between electron donation and steric hindrance .
- Synthetic Challenges : Brominated analogs (e.g., ) require stringent reaction conditions due to bromine’s reactivity, whereas chlorinated derivatives like the target compound may offer milder synthetic pathways .
Biological Activity
Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C25H21ClN2O5
- Molecular Weight : 464.898 g/mol
- Structural Characteristics : The compound features a pyrrolo[1,2-c]pyrimidine core with substituents that enhance its biological activity.
The primary mechanism through which this compound exhibits its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit the protein kinase B (PKB) pathway, which is crucial for cell proliferation and survival in cancer cells. This inhibition can lead to decreased tumor growth and increased apoptosis in malignant cells.
Efficacy in Cell Lines
In various studies, this compound has demonstrated significant antiproliferative effects against several cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Case Studies
-
In Vivo Efficacy :
In a study involving xenograft models of human tumors, administration of this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated at doses that achieved therapeutic effects without severe toxicity. -
Mechanistic Insights :
Research has shown that the compound selectively inhibits PKB with a notable selectivity over other kinases such as PKA (Protein Kinase A). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
Absorption and Metabolism
This compound exhibits moderate oral bioavailability due to its lipophilic nature. Studies indicate that modifications to its structure can enhance its pharmacokinetic profile by reducing metabolic clearance rates .
Toxicological Profile
Toxicity studies have indicated that the compound has a favorable safety profile at therapeutic doses. However, further investigations are needed to fully understand its long-term effects and potential toxicity in humans.
Q & A
Synthetic Route Design and Functional Group Compatibility
Q: What are the critical considerations in designing a synthetic route for Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate? A:
- Stepwise Functionalization: Prioritize the introduction of sterically demanding substituents (e.g., 2,4-dimethoxyphenyl) early in the synthesis to avoid competing reactions. For example, pre-functionalizing the pyrrolo-pyrimidine core before esterification can improve regioselectivity .
- Protection Strategies: Protect reactive groups like the 4-chlorobenzoyl moiety during cyclization steps to prevent undesired side reactions. Orthogonal protecting groups (e.g., tert-butyl for esters) are recommended .
- Catalytic Optimization: Use palladium-catalyzed cross-coupling for aryl group introduction, ensuring compatibility with the pyrrolo[1,2-c]pyrimidine scaffold. Solvent selection (e.g., DMF or THF) impacts reaction efficiency and purity .
Contradictory Biological Activity Data
Q: How should researchers resolve contradictory results in biological activity assays for this compound? A:
- Orthogonal Assays: Validate initial findings using complementary techniques (e.g., enzyme inhibition vs. cell viability assays). For instance, discrepancies in IC50 values may arise from assay-specific interference by the 4-chlorobenzoyl group .
- Metabolite Screening: Perform LC-MS to identify potential metabolites that could confound results, especially given the compound’s esterase-sensitive ethyl carboxylate group .
- Dose-Response Refinement: Conduct multi-point dose-response curves to account for non-linear effects caused by the compound’s solubility limitations in aqueous media .
Advanced Structural Characterization
Q: What analytical techniques are essential for confirming the 3D structure and regiochemistry of this compound? A:
- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., 2,4-dimethoxyphenyl vs. 3,4-isomer) via single-crystal analysis. The triclinic crystal system (space group P1) is common for similar pyrrolo-pyrimidine derivatives .
- 2D NMR Spectroscopy: Use H-H COSY and H-C HSQC to assign proton environments, particularly distinguishing between pyrrolo[1,2-c]pyrimidine and alternative ring systems .
- DFT Calculations: Compare experimental IR/Raman spectra with computational models to validate the electronic effects of the 4-chlorobenzoyl group .
Solubility and Stability Optimization
Q: What strategies improve aqueous solubility and stability for in vitro studies? A:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without destabilizing the ester group. Pre-screen for colloidal aggregation using dynamic light scattering .
- pH Adjustment: Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the ethyl carboxylate moiety. Monitor degradation via HPLC at 254 nm .
- Lyophilization: Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
Structure-Activity Relationship (SAR) Studies
Q: How should SAR studies be structured to elucidate the role of substituents in bioactivity? A:
- Systematic Substituent Variation: Modify the 2,4-dimethoxyphenyl group to assess electronic (e.g., nitro vs. methoxy) and steric effects. Compare activity against the parent compound using standardized assays .
- Molecular Docking: Model interactions with target proteins (e.g., kinases) to prioritize derivatives. The 4-chlorobenzoyl group may engage in halogen bonding with catalytic lysine residues .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyrimidine N-atoms) using 3D-QSAR models. Validate with site-directed mutagenesis studies .
Purity and Analytical Thresholds
Q: What purity thresholds and analytical methods are recommended for preclinical studies? A:
- HPLC Purity: Aim for ≥95% purity (UV detection at 220–280 nm) with baseline separation of impurities. Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Elemental Analysis: Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values. Discrepancies may indicate residual solvents or incomplete functionalization .
- Chiral Purity: For stereochemically sensitive derivatives, use chiral HPLC (e.g., Chiralpak AD-H) to ensure enantiomeric excess ≥98% .
Reaction Mechanism Elucidation
Q: How can researchers elucidate the reaction mechanism for key synthetic steps (e.g., cyclization)? A:
- Kinetic Profiling: Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps. For example, cyclization may proceed via a hemiaminal intermediate .
- Isotopic Labeling: Use deuterated solvents (e.g., D2O) to track proton transfer during ester hydrolysis or ring closure .
- Computational Modeling: Apply transition-state theory (Gaussian 09) to map energy barriers for cyclization pathways, accounting for steric effects of the 2,4-dimethoxyphenyl group .
Scale-Up Challenges
Q: What are the critical challenges in scaling up synthesis from milligram to gram quantities? A:
- Exotherm Management: Control temperature during exothermic steps (e.g., chlorination) using jacketed reactors to prevent decomposition .
- Purification Efficiency: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches. Optimize solvent ratios to maximize yield .
- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted 4-chlorobenzoyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
